6-Amino-5-(N-formyl-N-methyl)-3-methyluracil
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Description
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Drug Research
Compounds with similar structures or functionalities have been studied for their potential in drug development and therapeutic applications. For example, fluorinated pyrimidines, including 5-fluorouracil, are extensively used in cancer treatment. These compounds' synthetic routes, including incorporation of isotopes for studying metabolism and biodistribution, highlight the chemical versatility and potential therapeutic applications of pyrimidine derivatives. This suggests that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil could be investigated for similar applications, particularly in understanding its bioactivity and role in novel therapeutic approaches (Gmeiner, 2020).
Role in Nucleic Acid Chemistry
The study of nucleic acid bases' tautomerism, including uracil derivatives, provides critical insights into genetic mutations and DNA/RNA structural dynamics. Research in this area could explore how modifications, such as those present in this compound, impact the stability, tautomeric preferences, and biological implications of nucleic acids. This has profound implications for understanding genetic information processing and could inform the design of nucleotide analogues with specific biological functions (Person et al., 1989).
Application in Material Science
Pyrimidine derivatives have been explored for their potential in materials science, particularly in the development of fluorescent chemosensors. The chemical versatility of pyrimidine allows for the synthesis of compounds capable of detecting various analytes with high selectivity and sensitivity. This suggests that this compound could be functionalized or incorporated into chemosensors for specific biological or chemical detection applications (Roy, 2021).
Insights from Metabolism and Toxicology Studies
Understanding the metabolism, pharmacokinetics, and toxicological profile of compounds is essential for their safe and effective application. Studies on similar compounds, such as acrylamide and its derivatives, offer valuable lessons on the metabolic pathways, potential toxicological effects, and strategies for mitigating risks associated with exposure. Such research can inform safety assessments and regulatory considerations for the use of this compound in pharmaceuticals, food science, or chemical industries (Friedman, 2003).
Properties
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFROSSUTOOOGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399487 |
Source
|
Record name | AB-323/25048036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55782-76-8 |
Source
|
Record name | AB-323/25048036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.